N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine
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Overview
Description
N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are known for their wide range of pharmacological activities. The compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine .
Chemical Reactions Analysis
Types of Reactions
N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication and repair, leading to its antitumor effects. Additionally, it can modulate signaling pathways related to fibrosis, thereby reducing collagen deposition .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares a similar structure but lacks the dimethyl groups.
4,6-Dimethyl-2-pyrimidinamine: Similar pyrimidine core but without the pyridine ring.
N~2~,N~4~-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide: A prodrug with antifibrotic properties.
Uniqueness
N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is unique due to its combined pyridine and pyrimidine rings, which confer a broad spectrum of biological activities. Its structural modifications, such as the presence of dimethyl groups, enhance its pharmacological properties compared to similar compounds .
Properties
Molecular Formula |
C11H13N5 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-N,6-dimethyl-2-N-pyridin-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-8-7-10(12-2)16-11(14-8)15-9-5-3-4-6-13-9/h3-7H,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
YFWFPFJONGWDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=N2)NC |
Origin of Product |
United States |
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